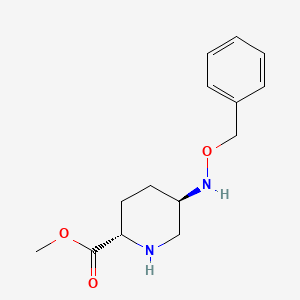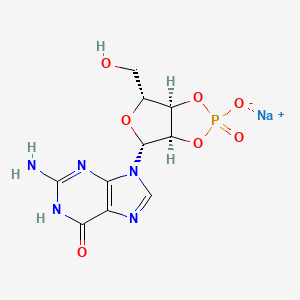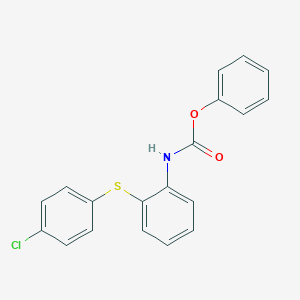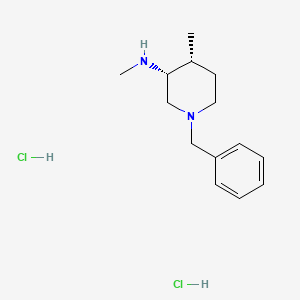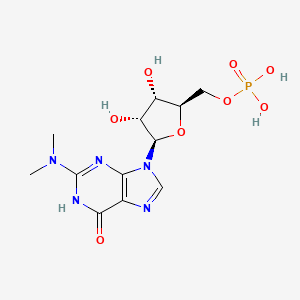
N(2),N(2)-dimethylguanosine 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2),N(2)-dimethylguanosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having N,N-dimethylguanine as the nucleobase. It derives from a guanosine 5'-monophosphate.
Scientific Research Applications
Electron-Transfer Reactions and Redox Mechanism
Research by Goyal, Sondhi, and Lahoti (2005) investigated the electron-transfer reactions of 2′-deoxyguanosine-5′-monophosphate (dGMP) using electrochemical techniques. This study offers insights into the redox mechanism of dGMP, revealing its electrooxidation products and proposing a tentative redox mechanism for dGMP electrooxidation (Goyal, Sondhi, & Lahoti, 2005).
Synthesis and Characterization of Oligomers
Wilson et al. (2018) reported the synthesis of a deoxyguanosine monophosphate-rich propyl methacrylate oligomer. This study contributes to the understanding of the synthetic pathways and properties of dGMP-based polymers, potentially useful in various applications (Wilson, Fenati, Williams, & Ellis, 2018).
Phototriggering of Cyclic Nucleotides
Hagen et al. (2003) explored caged compounds for 8bromo-substituted cyclic nucleotides, focusing on their efficiency and rapid phototriggering properties. These compounds have implications in physiological studies under non-damaging light conditions (Hagen, Frings, Wiesner, Helm, Kaupp, & Bendig, 2003).
Photoelectron Spectroscopy of Oligonucleotides
Yang et al. (2004) utilized photodetachment photoelectron spectroscopy to probe the electronic structure of mono-, di-, and trinucleotide anions, including 2'-deoxyguanosine 5'-monophosphate. This study provides direct spectroscopic evidence of guanine being the site with the lowest ionization potential in oligonucleotides (Yang, Wang, Vorpagel, & Wang, 2004).
Capillary Zone Electrophoresis for Nucleoside Monophosphates
Esaka et al. (2001) investigated the separation of deoxyribonucleoside monophosphates, including dGMP, using capillary zone electrophoresis. This technique is significant for analyzing and separating various nucleotide components (Esaka, Inagaki, Goto, & Sako, 2001).
Fluorescence Spectroscopy of dGMP
Miannay et al. (2010) studied the fluorescence of 2'-deoxyguanosine 5'-monophosphate in aqueous solution using steady-state and time-resolved fluorescence spectroscopy. This research contributes to understanding the excited-state dynamics of dGMP, which is important in photophysics and photochemistry (Miannay, Gustavsson, Banyasz, & Markovitsi, 2010).
properties
CAS RN |
4214-21-5 |
|---|---|
Product Name |
N(2),N(2)-dimethylguanosine 5'-monophosphate |
Molecular Formula |
C₁₂H₁₈N₅O₈P |
Molecular Weight |
391.27 |
IUPAC Name |
[(2R,3S,4R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O8P/c1-16(2)12-14-9-6(10(20)15-12)13-4-17(9)11-8(19)7(18)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,18-19H,3H2,1-2H3,(H,14,15,20)(H2,21,22,23)/t5-,7-,8-,11-/m1/s1 |
SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
synonyms |
N,N-dimethyl-guanosine 5’-(Dihydrogen Phosphate); N,N-Dimethyl-guanosine 5’-Phosphate; N,N-Dimethylguanine 9-β-D-ribofuranoside 5’-Monophosphate; N,N-Dimethylguanosine 5’-Phosphate; N,N-Dimethylguanylic Acid; N2,N2-Dimethylguanine 9-β-D-Ribofuranosid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




